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molecular formula C6H13ClN2O2 B1279975 2-Amino-1-morpholinoethanone hydrochloride CAS No. 24152-96-3

2-Amino-1-morpholinoethanone hydrochloride

Cat. No. B1279975
M. Wt: 180.63 g/mol
InChI Key: XNMVLMPXYUXCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In N,N-dimethylformamide (100 ml), N-tert-butoxycarbonylglycine (2.00 g), morpholine (1.00 ml), 1-hydroxybenzotriazole monohydrate (1.74 g) and 1-(dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.84 g) were dissolved, followed by stirring overnight at room temperature. After concentration under reduced pressure, the residue was diluted with dichloromethane, washed with water and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane:methanol=100:1), whereby a colorless foam was obtained. The substance was dissolved in dichloromethane (2 ml), followed by the addition of saturated solution of hydrochloride in ethanol (10 ml). The resulting mixture was stirred at room temperature for 5 minutes. The reaction mixture was concentrated to dryness under reduced pressure, whereby the title compound (1.80 g, quant.) was obtained as a pale yellow foam was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10](O)=[O:11])=O)(C)(C)C.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.O.ON1C2C=CC=CC=2N=N1.[ClH:30].CN(CCCN=C=NCC)C.Cl>CN(C)C=O.ClCCl.C(O)C>[ClH:30].[NH2:8][CH2:9][C:10]([N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[O:11] |f:2.3,4.5,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1.74 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
2.84 g
Type
reactant
Smiles
Cl.CN(C)CCCN=C=NCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (dichloromethane:methanol=100:1), whereby a colorless foam
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure, whereby the title compound (1.80 g, quant.)
CUSTOM
Type
CUSTOM
Details
was obtained as a pale yellow foam
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.NCC(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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